2-Chloro-6-fluoro-3-methylaniline hydrochloride
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Overview
Description
2-Chloro-6-fluoro-3-methylaniline hydrochloride is an organic compound with the molecular formula C7H7ClFN·HCl It is a derivative of aniline, where the aniline ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-methylaniline hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction to form the amine. The specific steps are as follows:
Nitration: A precursor compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Methylation: The methyl group is introduced via methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives.
Scientific Research Applications
2-Chloro-6-fluoro-3-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: Similar in structure but lacks the fluorine atom.
2-Methylaniline: Lacks both chlorine and fluorine atoms.
2-Chloro-N-methylaniline hydrochloride: Similar but with different substitution patterns.
Uniqueness
2-Chloro-6-fluoro-3-methylaniline hydrochloride is unique due to the specific combination of chlorine, fluorine, and methyl groups on the aniline ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
2901065-22-1 |
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Molecular Formula |
C7H8Cl2FN |
Molecular Weight |
196.05 g/mol |
IUPAC Name |
2-chloro-6-fluoro-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-4-2-3-5(9)7(10)6(4)8;/h2-3H,10H2,1H3;1H |
InChI Key |
ZIUIRUGNEFHKGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)N)Cl.Cl |
Origin of Product |
United States |
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